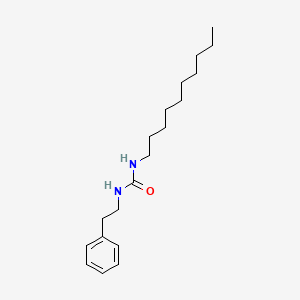
N-Decyl-N'-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-N’-(2-phenylethyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-Decyl-N’-(2-phenylethyl)urea has a long decyl chain and a phenylethyl group attached to the nitrogen atoms, making it a unique and versatile molecule with various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-(2-phenylethyl)urea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of decylamine and 2-phenylethylamine with potassium isocyanate in water, without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In industrial settings, the production of N-Decyl-N’-(2-phenylethyl)urea often involves the reaction of the corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride intermediates. These intermediates then react with ammonia to form the final product. Although this method is efficient, it is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent .
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylethyl or decyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized urea compounds .
Wissenschaftliche Forschungsanwendungen
N-Decyl-N’-(2-phenylethyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: N-Decyl-N’-(2-phenylethyl)urea derivatives have shown promise as pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Decyl-N’-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Phenylethyl)urea
- N-Decyl-N’-(1-phenylethyl)urea
- N-Cyclohexyl-N’-(2-phenylethyl)urea
Uniqueness
N-Decyl-N’-(2-phenylethyl)urea is unique due to its specific combination of a long decyl chain and a phenylethyl group. This unique structure imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
828283-13-2 |
|---|---|
Molekularformel |
C19H32N2O |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-decyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-12-16-20-19(22)21-17-15-18-13-10-9-11-14-18/h9-11,13-14H,2-8,12,15-17H2,1H3,(H2,20,21,22) |
InChI-Schlüssel |
YNRIUSONOXICCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
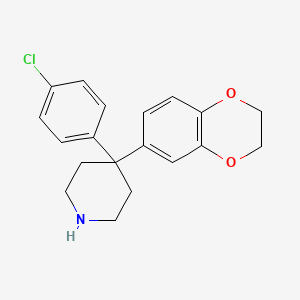
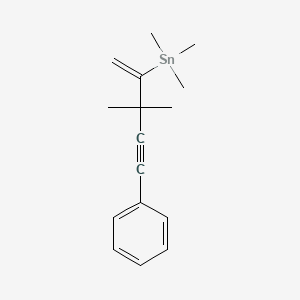

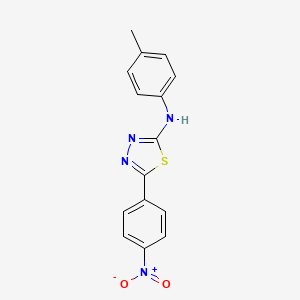
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
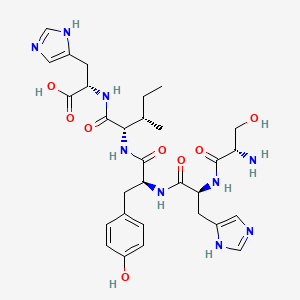
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
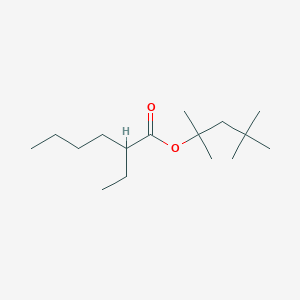
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)

